[2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1204235-00-6
VCID: VC8217180
InChI: InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-5(4-11)2-1-3-12-6/h1-3H,4,11H2
SMILES: C1=CC(=C(N=C1)SC(F)(F)F)CN
Molecular Formula: C7H7F3N2S
Molecular Weight: 208.21 g/mol

[2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine

CAS No.: 1204235-00-6

Cat. No.: VC8217180

Molecular Formula: C7H7F3N2S

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

[2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine - 1204235-00-6

Specification

CAS No. 1204235-00-6
Molecular Formula C7H7F3N2S
Molecular Weight 208.21 g/mol
IUPAC Name [2-(trifluoromethylsulfanyl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-5(4-11)2-1-3-12-6/h1-3H,4,11H2
Standard InChI Key BJELTRMIPOOSEW-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)SC(F)(F)F)CN
Canonical SMILES C1=CC(=C(N=C1)SC(F)(F)F)CN

Introduction

Structural Analysis and Nomenclature

Core Scaffold and Functional Groups

[2-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine consists of:

  • Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom.

  • Substituents:

    • Trifluoromethylsulfanyl group (-S-CF₃): At the 2-position of the pyridine ring.

    • Methanamine group (-CH₂NH₂): At the 3-position of the pyridine ring.

This configuration differs from the well-characterized (5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3), which features a trifluoromethyl group at the 5-position and an aminomethyl group at the 2-position .

Table 1: Structural Comparison of Pyridylmethanamine Derivatives

CompoundSubstituent PositionFunctional GroupCAS Number
(5-(Trifluoromethyl)pyridin-2-yl)methanamine2 (CH₂NH₂), 5 (CF₃)Trifluoromethyl164341-39-3
[2-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine2 (S-CF₃), 3 (CH₂NH₂)TrifluoromethylsulfanylNot assigned

Synthetic Pathways for Analogous Compounds

Catalytic Hydrogenation of Cyanopyridines

The synthesis of (5-(trifluoromethyl)pyridin-2-yl)methanamine involves hydrogenation of 3-chloro-2-cyano-5-trifluoromethylpyridine using palladium on charcoal under acidic conditions . This method achieves 95–97% yield and could theoretically adapt to synthesize [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine by modifying the starting material.

Key Reaction Parameters :

  • Catalyst: 5% Pd/C (0.1% w/w relative to substrate)

  • Solvent: Methanol with HCl (2.5 mL/g substrate)

  • Conditions: 1 atm H₂, 20°C, 4 hours

Challenges in Introducing Trifluoromethylsulfanyl Groups

The trifluoromethylsulfanyl (-SCF₃) group is less common than trifluoromethyl (-CF₃) in pharmaceutical chemistry due to:

  • Synthetic complexity: Requires specialized reagents like CF₃SCl or CF₃SAg.

  • Stability concerns: S-CF₃ bonds are prone to oxidation under basic conditions.

  • Limited commercial availability: Precursors for 2-SCF₃-pyridines are rare compared to 5-CF₃-pyridines .

Physicochemical Properties (Extrapolated)

Predicted Properties

Using data from (5-(trifluoromethyl)pyridin-2-yl)methanamine and QSAR modeling:

PropertyEstimated ValueMethod Basis
Molecular Weight212.22 g/molEmpirical formula C₇H₇F₃N₂S
LogP (Octanol-Water)1.2–1.8Trifluoromethylsulfanyl contribution (+0.7 vs CF₃)
Water Solubility2–5 mg/mL at 25°CSimilar amines with -SCF₃ groups
pKa (Amino group)8.9–9.3Pyridine electronic effects

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆): Expected signals at δ 8.8–9.1 (pyridine H-4/H-6), δ 4.3–4.6 (CH₂NH₂), δ 3.1–3.4 (NH₂, exchangeable).

  • ¹⁹F NMR: Singular triplet near δ -40 ppm for -SCF₃.

Research Gaps and Future Directions

Synthetic Feasibility Studies

Proposed route for [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine:

  • Step 1: Introduce SCF₃ at pyridine 2-position via:

    • Ullmann coupling: 2-Bromopyridine + CuSCF₃

    • Radical trifluoromethylthiolation: Using AgSCF₃ and peroxides

  • Step 2: Install aminomethyl group at 3-position via:

    • Buchwald-Hartwig amination of 3-bromo derivative

    • Reduction of 3-cyano precursor (similar to )

Stability and Reactivity Profiling

Critical studies needed:

  • Oxidative stability: Monitor SCF₃ → SO₂CF₃ conversion under accelerated conditions.

  • Metabolic fate: In vitro hepatocyte assays to assess NH₂/SCF₃ group interactions.

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